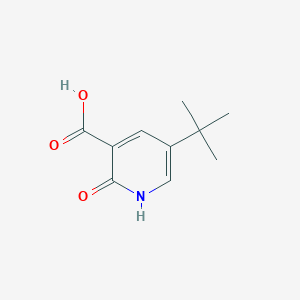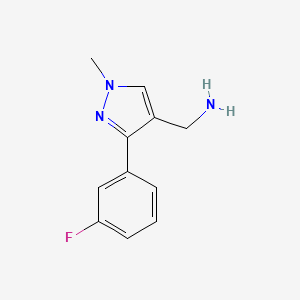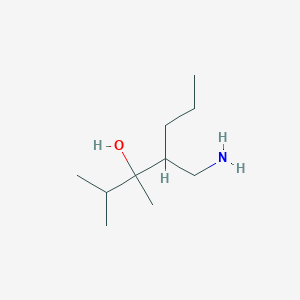
(4-Hydroxy-2-methylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the second position on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Hydroxy-2-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4-Hydroxy-2-methylphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced via the catalytic dehydrogenation of (4-Hydroxy-2-methylphenyl)methanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (4-Hydroxy-2-methylphenyl)acetic acid.
Reduction: (4-Hydroxy-2-methylphenyl)methanol.
Substitution: (4-Alkoxy-2-methylphenyl)acetaldehyde or (4-Hydroxy-2-methylphenyl)acetate.
Applications De Recherche Scientifique
(4-Hydroxy-2-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-2-methylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its conversion into the corresponding carboxylic acid. Additionally, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)acetaldehyde: Similar structure but lacks the methyl group at the second position.
(4-Hydroxy-3-methylphenyl)acetaldehyde: Similar structure but has the methyl group at the third position instead of the second.
(4-Hydroxy-2-methylacetophenone): Similar structure but has a ketone group instead of an aldehyde group.
Uniqueness
(4-Hydroxy-2-methylphenyl)acetaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities.
Propriétés
Numéro CAS |
791594-78-0 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3 |
Clé InChI |
BHYLAGXLVFPDAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)

![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)




